in vitro biological activity of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
in vitro biological activity of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
Executive Summary
This document provides a comprehensive technical framework for investigating the in vitro biological activity of the novel chemical entity, 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide adopts the perspective of a senior application scientist, leveraging a predictive approach grounded in the established bioactivities of its core structural motifs: the phenylsulfonyl group, the piperazine central scaffold, and the 2-pyridylmethyl moiety.
The guide is structured to first deconstruct the molecule's chemical profile, predicting its physicochemical properties and establishing a rationale for its investigation. We then explore its most probable biological targets, hypothesizing its potential as an anticancer, antimicrobial, and central nervous system (CNS) modulating agent based on robust data from closely related structural analogs. The core of this document provides detailed, field-proven experimental protocols for validating these hypotheses, including cytotoxicity assays, antimicrobial susceptibility testing, and target-based biochemical assays. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity. Finally, we present frameworks for data interpretation and outline logical next steps for a research program based on potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this promising compound.
Section 1: Molecular Profile and Rationale for Investigation
A thorough understanding of a compound's activity begins with an analysis of its structure and resulting physicochemical properties. These features dictate its interaction with biological systems and inform the design of relevant in vitro assays.
Chemical Structure Analysis
The structure of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a composite of three key pharmacophores, each contributing to a unique potential for biological interaction.
-
The Phenylsulfonyl Moiety: The sulfonamide group is a cornerstone of medicinal chemistry. The phenylsulfonyl portion, specifically, can act as a rigid structural element and a hydrogen bond acceptor. Critically, related phenylsulfonyl pyridine structures have been shown to be reactive towards free thiol groups, suggesting a potential for covalent interaction with cysteine residues in protein targets[1]. This moiety is prevalent in compounds designed as enzyme inhibitors and anticancer agents[2][3].
-
The Piperazine Core: Piperazine is a classic "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to multiple, distinct biological targets.[4] It is a six-membered ring containing two opposing nitrogen atoms, which can be protonated at physiological pH, influencing solubility and enabling ionic interactions with target proteins.[5] This core is a key component in a vast array of approved drugs, including anthelmintics, antihistamines, and antipsychotics, often by targeting G-protein coupled receptors (GPCRs) or ion channels.[4][6][7]
-
The 2-Pyridylmethyl Group: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor and a site for protonation, enhancing aqueous solubility.[8] The methyl linker provides rotational flexibility, allowing the pyridinyl group to orient itself optimally within a binding pocket. This moiety is found in numerous bioactive compounds, including GPR119 agonists and proton pump inhibitors, highlighting its versatility in molecular recognition.[3][9]
Predicted Physicochemical Properties
While experimental data for the title compound is scarce, we can estimate its key properties based on its constituent parts and data from similar molecules like 1-Phenyl-4-(4-pyridinyl)piperazine.[8] These parameters are critical for designing in vitro experiments, particularly for ensuring compound solubility in assay media.
| Property | Estimated Value/Range | Rationale & Experimental Implication |
| Molecular Weight | ~331.4 g/mol | Influences diffusion rates. Standard for small molecule drugs. |
| pKa (most basic) | 6.5 - 8.0 | The piperazine and pyridine nitrogens are basic. The compound will be protonated and more soluble in acidic conditions (e.g., lysosomal compartments or specialized acidic assays). Solubility at neutral pH (e.g., PBS, cell culture media) may be limited and require a co-solvent like DMSO.[8] |
| cLogP | 2.0 - 3.5 | The combination of aromatic rings and the sulfonyl group suggests moderate lipophilicity, balanced by the polar piperazine and pyridine nitrogens. This value predicts good membrane permeability, which is essential for activity in cell-based assays. |
| Aqueous Solubility | Low to Moderate at pH 7.4 | Solubility is expected to be pH-dependent.[8] For in vitro assays, preparation of a high-concentration stock solution in 100% DMSO is the standard and recommended approach. |
Rationale for Biological Investigation
The unique combination of these three moieties provides a strong rationale for investigating 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The piperazine core offers a proven scaffold for potent bioactivity, while the phenylsulfonyl and pyridylmethyl groups provide opportunities for specific, high-affinity interactions with a range of targets. Recent studies on phenylsulfonylpiperazine derivatives have revealed significant cytotoxic activity against breast cancer cells, making oncology a primary area of interest.[10] Furthermore, the known antimicrobial and CNS activities of related piperazine and sulfonamide compounds justify a broader screening approach.[11][12][13]
Section 2: Predicted Biological Targets and Signaling Pathways
Based on the structural analysis, we can hypothesize several key areas of biological activity. This section outlines the most promising avenues for investigation, supported by literature on analogous compounds.
Anticancer Activity
The sulfonamide scaffold is present in numerous anticancer agents. A very recent study highlighted a series of phenylsulfonylpiperazine derivatives that exhibited potent and selective cytotoxicity against luminal breast cancer cells (MCF7).[10]
-
Hypothesized Mechanism: The observed activity in related compounds suggests several possibilities. The lead compound in the aforementioned study, which also contains a nitrogen-heterocycle, was found to upregulate E-Cadherin, suggesting an impact on the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10] Alternatively, many sulfonamides exert their effect by inhibiting key enzymes like carbonic anhydrases or protein kinases, leading to cell cycle arrest and apoptosis.[14] The potential for the phenylsulfonyl group to react with cysteine residues could also lead to irreversible inhibition of specific enzymes.[1]
-
Potential Signaling Pathway: PI3K/Akt/mTOR This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer. Many kinase inhibitors target components of this pathway. A compound like 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine could potentially inhibit PI3K or Akt, preventing the downstream signaling that promotes cell survival.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.
Antimicrobial Activity
Both piperazine and sulfonamide derivatives have a long history as antimicrobial agents.[4][12] Recent work on pyridinyl sulfonyl piperazine compounds has identified potent inhibitors of LpxH, an essential enzyme in the lipopolysaccharide biosynthesis pathway of Gram-negative bacteria.[13]
-
Hypothesized Mechanism: For Gram-negative bacteria, inhibition of LpxH is a validated and highly promising mechanism.[13] For Gram-positive bacteria or fungi, the mechanism could be different, potentially involving the disruption of metabolic pathways or cell membrane integrity. The general anthelmintic action of piperazine involves paralysis of the organism via GABA receptor agonism, a mechanism specific to invertebrates.[5][15]
Central Nervous System (CNS) Activity
The piperazine ring is a well-known pharmacophore for CNS targets, particularly GPCRs like serotonin (5-HT) and dopamine (D2) receptors.[8][11] Many antidepressants and antipsychotics are built around this scaffold.
-
Hypothesized Targets: Based on structural similarities to known ligands, the compound could exhibit antagonist or partial agonist activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A) or dopamine receptors (e.g., D2).[6][8] These receptors signal through complex downstream cascades to modulate neuronal activity.
-
Generic GPCR Signaling Cascade This diagram illustrates a typical signaling pathway for a G-protein coupled receptor, which represents a likely target class for a piperazine-containing compound.
Caption: A potential GPCR signaling pathway modulated by the test compound.
Section 3: A Practical Guide to In Vitro Experimental Validation
This section provides actionable, step-by-step protocols for the initial in vitro screening of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The causality behind each step is explained to ensure robust and reproducible data generation.
General Assay Preparation
Protocol 1: Compound Solubilization and Stock Solution Preparation
-
Rationale: Accurate and consistent compound concentration is the foundation of any pharmacological assay. Due to the predicted low aqueous solubility, a high-concentration stock in a non-aqueous solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard as it is a powerful solvent for most organic molecules and is miscible with aqueous assay buffers at low final concentrations.
-
Methodology:
-
Accurately weigh ~5 mg of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine using an analytical balance.
-
Calculate the volume of 100% anhydrous DMSO required to create a 10 mM stock solution. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.01 mol/L)).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Cytotoxicity and Antiproliferative Assays
This workflow is designed to determine if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on cancer cells.
Caption: Workflow for determining compound cytotoxicity using an MTT/MTS assay.
Protocol 2: MTT Assay for Cell Viability
-
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. This protocol is adapted from methodologies used for screening phenylsulfonylpiperazine derivatives.[10]
-
Materials:
-
Selected cell lines (e.g., MCF7 breast cancer, A549 lung cancer) and a non-cancerous control (e.g., HEK293).[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
10 mM compound stock in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO).
-
Microplate reader (570 nm absorbance).
-
-
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A common concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤0.5%). Add 100 µL of the 2x final concentration compound dilutions to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and methods used for similar compounds.[13]
-
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
10 mM compound stock in DMSO.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).[12]
-
-
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.
-
Section 4: Data Interpretation and Next Steps
Summarizing Quantitative Data
Raw data should be processed and summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
|---|---|---|---|
| MCF7 | Luminal Breast Cancer | e.g., 4.5 | e.g., >22 |
| A549 | Lung Adenocarcinoma | e.g., 15.2 | e.g., 6.6 |
| HEK293 | Normal Kidney | e.g., >100 | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Table 2: Antimicrobial Activity Data
| Organism | Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | Negative | e.g., 0.63 |
| Staphylococcus aureus | ATCC 29213 | Positive | e.g., >64 |
| Ciprofloxacin | (Control) | N/A | e.g., ≤1 |
Building a Structure-Activity Relationship (SAR)
The data generated for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine serves as a crucial starting point. To build a robust SAR, one would synthesize and test a matrix of analogs. For example:
-
Modify the Phenylsulfonyl Group: Introduce electron-withdrawing or -donating groups (e.g., -Cl, -F, -OCH3) onto the phenyl ring to probe electronic effects on target binding.
-
Modify the Pyridyl Group: Move the nitrogen to the 3- or 4-position of the ring to assess the impact of nitrogen's position on hydrogen bonding and geometry.
-
Modify the Linker: Remove the methyl group to create a direct pyridine-piperazine connection and evaluate the role of the linker's flexibility.
Recommended Follow-up Studies
If initial screening yields promising results (e.g., potent and selective anticancer activity or strong antimicrobial effects), the following studies are logical next steps:
-
Mechanism of Action Studies: If cytotoxic, perform assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and specific enzyme inhibition assays based on the hypothesized targets.
-
Target Identification: For novel activities, utilize techniques like thermal proteome profiling or affinity-based pulldown experiments to identify the direct protein target.
-
Pharmacokinetic Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as metabolic stability in liver microsomes and plasma protein binding, to assess the compound's drug-like properties before considering in vivo models.[11]
By systematically applying the predictive analysis and experimental workflows detailed in this guide, researchers can efficiently and rigorously evaluate the and determine its potential as a lead compound for future therapeutic development.
References
- Vulcanchem. 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine.
- Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2): 329-346.
-
Xu T, Xue Y, Lu J, et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223:113644. Available from: [Link]
- Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7):1109-1117.
-
Patel N, Karkhanis V, Patel P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s):353-358. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Available from: [Link]
-
Zhou Y, Zhu X, Zhang L, et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1):67-74. Available from: [Link]
-
PMC. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available from: [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available from: [Link]
-
PMC. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Available from: [Link]
-
Ataman Kimya. PIPERAZINE. Available from: [Link]
-
MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 834. Available from: [Link]
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. Available from: [Link]
-
Singh et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]
-
NextSDS. 1-(PHENYLSULFONYL)-4-(2-PYRIDINYL)PIPERAZINE — Chemical Substance Information. Available from: [Link]
-
PMC. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
-
MDPI. (2009). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Molecules, 15(12), 8826-8837. Available from: [Link]
-
PMC. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Available from: [Link]
-
PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. Available from: [Link]
Sources
- 1. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (1391052-52-0) for sale [vulcanchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 15. What is the mechanism of Piperazine? [synapse.patsnap.com]
